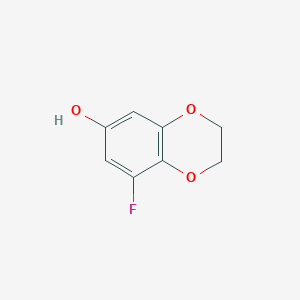
2-chloro-4-(chloromethyl)-1-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4-(chloromethyl)-1-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of chlorine, chloromethyl, and trifluoromethyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(chloromethyl)-1-(trifluoromethyl)benzene typically involves the chlorination of 4-(trifluoromethyl)toluene. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced separation techniques such as distillation and crystallization ensures the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-4-(chloromethyl)-1-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Electrophilic substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).
Electrophilic substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Electrophilic substitution: Formation of nitro or sulfonic acid derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
2-chloro-4-(chloromethyl)-1-(trifluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.
Materials Science: Utilized in the preparation of specialty polymers and materials with unique properties.
Agricultural Chemistry: Employed in the synthesis of agrochemicals such as herbicides and pesticides.
Mecanismo De Acción
The mechanism of action of 2-chloro-4-(chloromethyl)-1-(trifluoromethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups such as chlorine and trifluoromethyl enhances the compound’s electrophilicity, making it susceptible to nucleophilic attack. The chloromethyl group serves as a reactive site for substitution reactions, while the aromatic ring can participate in electrophilic substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-4-(trifluoromethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a chloromethyl group.
4-chloro-2-(trifluoromethyl)phenylboronic acid: Contains a boronic acid group instead of a chloromethyl group.
2-chloro-4-(methylsulfonyl)benzoic acid: Similar structure but with a methylsulfonyl group instead of a chloromethyl group.
Uniqueness
2-chloro-4-(chloromethyl)-1-(trifluoromethyl)benzene is unique due to the presence of both chloromethyl and trifluoromethyl groups on the same aromatic ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.
Propiedades
Número CAS |
75462-56-5 |
|---|---|
Fórmula molecular |
C8H5Cl2F3 |
Peso molecular |
229 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



